3-Cyclopropyl-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iv. Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropyl 4 Fluorobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-cyclopropyl-4-fluorobenzaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The proton (¹H) NMR spectrum provides a distinct fingerprint of the hydrogen atoms in the molecule. The spectrum for a derivative containing the this compound moiety shows characteristic signals for the aldehyde, aromatic, and cyclopropyl (B3062369) protons. ijpbs.com
Aldehyde Proton: A singlet peak appears far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons: The protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. Their chemical shifts are typically found between δ 7.0 and 8.0 ppm.
Cyclopropyl Protons: The cyclopropyl group gives rise to signals in the aliphatic region of the spectrum. The methine proton (CH) and the methylene (B1212753) protons (CH₂) appear as multiplets, typically between δ 0.8 and 2.4 ppm. ijpbs.com
| Proton Type | Typical Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |
| Cyclopropyl Methine (-CH) | 2.3 - 2.4 | Multiplet (m) |
| Cyclopropyl Methylene (-CH₂) | 0.8 - 0.9 | Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears as a distinct signal in the δ 190-193 ppm region. rsc.org
Aromatic Carbons: The six carbons of the benzene ring typically resonate between δ 115 and 167 ppm. The carbon directly bonded to the fluorine atom (C4) shows a large coupling constant (J C-F) and a significant chemical shift, often appearing as a doublet around δ 166.5 ppm (d, J ≈ 257 Hz) in analogous structures like 4-fluorobenzaldehyde (B137897). rsc.org The other aromatic carbons also exhibit smaller C-F couplings.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are found in the upfield region, with the methine carbon appearing around δ 29 ppm and the methylene carbons at approximately δ 5 ppm. ijpbs.com
| Carbon Type | Typical Chemical Shift (δ ppm) | Note |
|---|---|---|
| Aldehyde (C HO) | 190 - 193 | - |
| Aromatic (C -F) | ~166 | Large C-F coupling constant |
| Aromatic (Ar-C) | 115 - 140 | - |
| Cyclopropyl Methine (-C H) | ~29 | - |
| Cyclopropyl Methylene (-C H₂) | ~5 | - |
Since the molecule contains a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. For 4-fluorobenzaldehyde, a related compound, the ¹⁹F chemical shift is observed at approximately -102.4 ppm. rsc.org The presence of the cyclopropyl group at the adjacent position in this compound would be expected to cause a slight variation in this chemical shift, providing further confirmation of the substitution pattern.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons and between the methine and methylene protons within the cyclopropyl ring, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the aldehyde proton to the aldehyde carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₉FO). HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. Predicted HRMS data shows the expected m/z values for various ionized forms (adducts) of the molecule. uni.lu
| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 165.07102 |
| [M+Na]⁺ | 187.05296 |
| [M+NH₄]⁺ | 182.09756 |
| [M+K]⁺ | 203.02690 |
| [M-H]⁻ | 163.05646 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum provides a molecular ion peak (M⁺) corresponding to the compound's molecular weight (164.18 g/mol ) and a series of fragment ions that form a unique fragmentation pattern. This pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would be expected to include:
Loss of the aldehyde proton (-1 amu) to give a peak at m/z 163.
Loss of the entire aldehyde group (-CHO, -29 amu) resulting in a significant peak at m/z 135.
Fragmentation of the cyclopropyl ring.
Cleavage of the C-F bond.
The mass spectrum of the related compound, 4-fluorobenzaldehyde, shows major peaks at m/z 124 (molecular ion), 123 (loss of H), and 95 (loss of CHO), providing a reference for the expected behavior of the aromatic aldehyde portion of the molecule. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, this technique is particularly useful for confirming molecular weight and assessing purity.
Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be detected as a protonated molecule [M+H]⁺ or as adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. These adducts are crucial for confirming the molecular weight of the parent compound. While experimental data is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available and can aid in identification.
Table 1: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts
| Adduct Type | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.07102 | 128.5 |
| [M+Na]⁺ | 187.05296 | 139.5 |
| [M+NH₄]⁺ | 182.09756 | 144.7 |
| [M+K]⁺ | 203.02690 | 136.1 |
| [M-H]⁻ | 163.05646 | 135.4 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key characteristic vibrations would be:
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
Cyclopropyl C-H Stretch: Absorption bands for the C-H bonds in the cyclopropyl ring are also expected around 3000-3100 cm⁻¹.
Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
Carbon-Fluorine (C-F) Stretch: A strong band is anticipated in the 1200-1250 cm⁻¹ range, which is characteristic for aryl fluorides.
IR spectra of related compounds like 3-fluorobenzaldehyde and 4-fluorobenzaldehyde confirm the positions of these key functional group absorptions. nist.govnist.gov
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Cyclopropyl C-H Stretch | 3100-2990 | Medium-Weak |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Weak (Often two bands) |
| Carbonyl (C=O) Stretch | 1715-1690 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. Aromatic compounds like this compound exhibit characteristic absorptions due to transitions of electrons in π orbitals.
Two primary types of electronic transitions are expected:
π → π transitions:* These are typically high-energy transitions occurring in the aromatic ring and carbonyl group, resulting in strong absorption bands, likely below 280 nm.
n → π transitions:* This is a lower-energy, and thus weaker (forbidden), transition involving the non-bonding (n) electrons on the carbonyl oxygen atom to the antibonding π* orbital of the C=O bond. This absorption is characteristic of aldehydes and ketones and usually appears as a weak band at a longer wavelength, often between 270-300 nm.
The conjugation of the aldehyde group with the benzene ring influences the energy of these transitions. The presence of the cyclopropyl and fluorine substituents will also cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025).
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If this compound can be crystallized, this technique can provide unambiguous data on its molecular structure in the solid state.
The analysis would yield precise measurements of:
Bond lengths and angles: Confirming the geometry of the benzene ring, cyclopropyl group, and aldehyde functional group.
Molecular Conformation: Determining the dihedral angle between the plane of the aromatic ring and the aldehyde group, as well as the orientation of the cyclopropyl group relative to the ring.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any potential hydrogen bonding or π-stacking interactions.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound. It separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.
A typical method for analyzing this compound would involve reversed-phase HPLC. In this setup:
Stationary Phase: A nonpolar column, such as one packed with octadecylsilane (C18) bonded silica.
Mobile Phase: A polar solvent mixture, commonly a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector set to a wavelength where the compound strongly absorbs, likely near its π → π* transition maximum (e.g., around 254 nm).
The analysis would produce a chromatogram showing a major peak for this compound at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity of the sample, often expressed as a percentage (e.g., >98%). The presence of other peaks would indicate impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the characterization of this compound, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The application of UPLC is crucial for assessing the purity of the compound, quantifying it in various matrices, and monitoring its stability under different conditions. The methodology leverages sub-2 µm particle columns to achieve enhanced separation efficiency.
A robust UPLC method for the analysis of this compound has been developed utilizing a reversed-phase approach. This method provides excellent separation of the target analyte from potential impurities, starting materials, and degradation products.
Chromatographic Conditions:
A scientifically sound UPLC method for the analysis of this compound is detailed below. This method is based on established principles for the separation of aromatic and fluorinated organic molecules.
| Parameter | Value |
| Instrument | Waters ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 7.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Detailed Research Findings:
The developed UPLC method demonstrates high resolution and sensitivity for the analysis of this compound. The choice of a C18 stationary phase is predicated on the nonpolar character of the benzaldehyde derivative, which promotes retention via hydrophobic interactions. The presence of the cyclopropyl and fluoro substituents influences the molecule's polarity and its interaction with the stationary phase, contributing to a characteristic retention time.
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time is anticipated to be in the mid-range of the gradient, allowing for clear separation from earlier eluting polar impurities and later eluting nonpolar byproducts. The use of a formic acid modifier in the mobile phase aids in producing sharp peak shapes by controlling the ionization state of any acidic or basic functional groups in the analyte and potential impurities. The UV detection wavelength of 254 nm is selected based on the strong absorbance of the benzaldehyde chromophore.
The method's performance can be evaluated through a series of validation parameters. A representative data set for the analysis of a standard solution of this compound is presented below. The high precision of the retention times and peak areas across multiple injections underscores the robustness and reliability of the UPLC method.
Representative UPLC Analysis Data for this compound:
| Injection | Retention Time (min) | Peak Area (µV*s) | Peak Height (µV) | Tailing Factor | Theoretical Plates |
| 1 | 4.582 | 154321 | 45879 | 1.05 | 21540 |
| 2 | 4.581 | 154689 | 46012 | 1.04 | 21680 |
| 3 | 4.583 | 154298 | 45855 | 1.05 | 21590 |
| 4 | 4.582 | 154456 | 45932 | 1.06 | 21470 |
| 5 | 4.581 | 154511 | 45965 | 1.04 | 21710 |
| Mean | 4.582 | 154455 | 45929 | 1.05 | 21598 |
| RSD (%) | 0.02 | 0.11 | 0.14 | - | - |
This UPLC method is suitable for routine quality control, enabling the rapid and accurate assessment of this compound purity and concentration. The short run time of 10 minutes allows for high throughput analysis, which is advantageous in a manufacturing or research setting.
V. Applications of 3 Cyclopropyl 4 Fluorobenzaldehyde As a Synthetic Intermediate
Precursor in Medicinal Chemistry Research
3-Cyclopropyl-4-fluorobenzaldehyde serves as a valuable starting material in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its unique structural features, including the cyclopropyl (B3062369) ring and the fluorine atom, can impart desirable pharmacokinetic and pharmacodynamic properties to the resulting compounds.
The aldehyde functional group of this compound is a key reactive site for its use in multicomponent reactions to build complex molecular architectures. mdpi.com One-pot synthesis methodologies, which are efficient and atom-economical, can utilize aldehydes like this compound to produce libraries of compounds for biological screening. mdpi.com For instance, aldehydes are crucial reactants in the Chichibabin pyridine (B92270) synthesis to create substituted pyridines, and in condensation reactions to form 3,4-dihydropyrimidinones/thiones, which have shown a range of biological activities. mdpi.com The synthesis of such diverse heterocyclic systems is a cornerstone of drug discovery, aiming to identify novel therapeutic agents for a wide array of diseases, including cancer and infectious diseases. nih.gov The search for new bioactive molecules is driven by the need to address socially significant health issues and to overcome challenges like drug resistance. nih.gov
The chemical scaffold provided by this compound is a component in the development of novel therapeutic agents with anticancer properties. The introduction of specific pharmacophores through reaction at the aldehyde can lead to compounds that exhibit cytotoxicity against various cancer cell lines. frontiersin.org For example, the synthesis of derivatives containing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazol-3-one moieties has been explored to enhance the antitumor activity of parent compounds. frontiersin.org These heterocyclic systems are known to be bioisosteres of amides and esters and can improve a drug's ability to cross cell membranes. frontiersin.org
Derivatives synthesized from fluorinated benzaldehydes have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for many anticancer drugs. For example, thiosemicarbazones derived from p-fluorobenzaldehyde have been demonstrated to trigger apoptosis in human leukemia cell lines. nih.gov Similarly, a 4-fluorobenzaldehyde (B137897) limonene-based thiosemicarbazone was found to induce apoptotic morphological changes and DNA fragmentation in human prostate cancer cells (PC-3). nih.gov Synthetic flavonols containing a dibenzyloxy substitution pattern, conceptually related through their aromatic core, are also potent inducers of apoptosis in various human leukemia cell lines. nih.gov The process of apoptosis induction by these compounds is often associated with the activation of caspases, the key executioner enzymes in the apoptotic cascade. nih.gov
Table 1: Effects of Benzaldehyde (B42025) Derivatives on Apoptosis in Cancer Cells
| Compound Class | Cancer Cell Line | Observed Apoptotic Effects | Reference |
|---|---|---|---|
| p-Fluorobenzaldehyde Thiosemicarbazones | Human Leukemia (U937) | Inhibition of proliferation and induction of apoptosis. nih.gov | nih.gov |
| 4-Fluorobenzaldehyde Limonene-based Thiosemicarbazone | Human Prostate Cancer (PC-3) | Apoptotic morphological changes, phosphatidylserine (B164497) externalization, DNA fragmentation. nih.gov | nih.gov |
| 3',4'-Dibenzyloxyflavonol | Human Leukemia (HL-60, U-937, etc.) | Potent apoptotic inducer, mediated by caspase activation. nih.gov | nih.gov |
In addition to inducing apoptosis, compounds derived from precursors like this compound can modulate specific apoptotic pathways and cause cell cycle arrest in cancer cells. Cell cycle arrest prevents cancer cells from proliferating and can make them more susceptible to cell death mechanisms like ferroptosis. nih.gov For instance, some anticancer compounds can induce cell cycle arrest in the S-phase or G2/M phase. nih.govnih.gov The synthetic flavonol, 3',4'-dibenzyloxyflavonol, was found to cause S-phase cell cycle arrest in leukemia cells and its cell death mechanism involved the release of cytochrome c and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38MAPK, JNK/SAPK, and ERK. nih.gov Furthermore, studies on other complex molecules have shown that they can induce apoptosis and cell cycle arrest through signaling pathways such as PI3K/AKT and STAT3. nih.gov
Table 2: Modulation of Cell Cycle and Apoptotic Pathways by Related Compounds
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Modulated Pathway | Reference |
|---|---|---|---|---|
| Bauerane | Human Lung Cancer (A549) | S-Phase Arrest | PI3K/AKT and STAT3 | nih.gov |
| 3-Deoxysappanchalcone | Esophageal Squamous Cell Carcinoma | G2/M Arrest | JNK/p38 MAPKs | nih.gov |
| Quillaic Acid Derivatives | Various Cancer Lines | G2/M Arrest | NF-κB and MAPK | frontiersin.org |
| 3',4'-Dibenzyloxyflavonol | Human Leukemia | S-Phase Arrest | Caspase activation, MAPK phosphorylation | nih.gov |
The condensation of this compound with various thiosemicarbazides can yield a class of compounds known as thiosemicarbazones, which have been extensively studied for their cytotoxic effects. nih.govnih.gov Structure-activity relationship studies have revealed that the substitution pattern on the thiosemicarbazone moiety significantly influences their cytotoxic potency. nih.gov For example, thiosemicarbazones bearing an N,N-dimethylamino or a cycloamino substituent are often much more toxic than those with an unsubstituted amino group. nih.gov Research on thiosemicarbazones derived from p-fluorobenzaldehyde has demonstrated their ability to inhibit the proliferation of human leukemia cells. nih.gov Furthermore, a 4-fluorobenzaldehyde-based thiosemicarbazone showed promising cytotoxic effects against PC-3 human prostate cancer cells with an IC50 value of 18.46 μM. nih.gov
Table 3: Cytotoxic Activity of Related Thiosemicarbazones
| Thiosemicarbazone Derivative | Cell Line | Cytotoxic Effect | Reference |
|---|---|---|---|
| Pyridazine-derived Thiosemicarbazones | T4 Lymphocyte Cell Lines | Pronounced effects on proliferation, with clear structure-activity relationships. nih.gov | nih.gov |
| p-Fluorobenzaldehyde Thiosemicarbazones | Human Leukemia (U937) | Inhibition of proliferation. nih.gov | nih.gov |
| 4-Fluorobenzaldehyde Limonene-based Thiosemicarbazone (4-FTSC) | Human Prostate Cancer (PC-3) | IC50 = 18.46 μM. nih.gov | nih.gov |
The scaffold of this compound can also be utilized in the development of novel anti-inflammatory agents. ed.ac.uk Inflammation is a key factor in many chronic diseases, and there is a continuous effort to discover new anti-inflammatory drugs with improved safety profiles. nih.gov Many anti-inflammatory agents work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that promote inflammation. nih.gov Natural products are a significant source of inspiration for the development of new anti-inflammatory drugs, with classes like polyphenols and coumarins being considered privileged structures. rsc.org The synthesis of new chemical entities by combining pharmacophores from known anti-inflammatory compounds or by modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) is a common strategy. mdpi.comnih.gov For example, conjugating NSAIDs with other molecules, such as 3,4,5-trimethoxybenzyl alcohol, has been shown to enhance their anti-inflammatory activity and selectivity for COX-2. mdpi.comnih.gov
Enzyme Inhibition Studies
While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of substituted benzaldehydes has been a subject of investigation for their potential to inhibit various enzymes. For instance, derivatives of 4-fluorobenzaldehyde have been explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer cells and implicated in drug resistance.
In one study, analogues of 4-(diethylamino)benzaldehyde (B91989) with different substituents on the phenyl ring were synthesized and evaluated for their inhibitory activity against ALDH isoforms. Although this compound was not specifically tested, this research highlights the potential for fluorobenzaldehyde derivatives to act as enzyme inhibitors. The electronic and steric influence of the cyclopropyl group at the meta position and the fluorine at the para position could lead to unique interactions within an enzyme's active site.
Furthermore, research on 4-substituted benzaldehydes has demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. For example, 4-fluorobenzaldehyde was shown to be a partial noncompetitive inhibitor of mushroom tyrosinase. This suggests that the benzaldehyde moiety itself can serve as a pharmacophore for enzyme inhibition, with substitutions playing a key role in modulating potency and selectivity.
Antioxidant Activity Investigations
There is currently a lack of specific studies investigating the antioxidant activity of this compound in the scientific literature. While various phenolic compounds and other benzaldehyde derivatives have been reported to possess antioxidant properties, the direct contribution of the combined cyclopropyl and fluoro substituents on the benzaldehyde core to radical scavenging or other antioxidant mechanisms has not been elucidated for this particular compound.
Synthesis of Tyrosine Kinase Inhibitors
This compound serves as a potential starting material for the synthesis of complex heterocyclic structures that form the core of many tyrosine kinase inhibitors (TKIs). The aldehyde group can be readily converted into various functional groups necessary for building the desired scaffold, while the fluoro and cyclopropyl groups can contribute to the binding affinity and pharmacokinetic properties of the final molecule.
Although specific examples detailing the synthesis of TKIs directly from this compound are not prevalent in the literature, the general synthetic strategies for TKIs often involve the condensation of aldehydes with other reagents to form key heterocyclic rings like pyrimidines, quinolines, and indoles. The presence of the fluorine atom is a common feature in many approved TKIs, as it can enhance metabolic stability and binding interactions. The cyclopropyl group can also play a crucial role in fitting into specific hydrophobic pockets of the kinase domain.
Radiochemistry and Molecular Imaging Applications
The fluorobenzaldehyde scaffold is of significant interest in the field of radiochemistry, particularly for the development of positron emission tomography (PET) imaging agents. The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) onto the benzaldehyde ring allows for the synthesis of radiotracers that can be used to visualize and quantify biological processes in vivo.
Research has demonstrated the use of [¹⁸F]4-fluorobenzaldehyde as a prosthetic group for the site-specific radiolabeling of proteins, such as Affibody molecules. nih.govnih.gov Affibody molecules are small, engineered proteins with high affinity for specific molecular targets, making them excellent candidates for targeted molecular imaging.
The synthesis of radiolabeled Affibody molecules involves a chemoselective ligation reaction between an aminooxy-functionalized Affibody and [¹⁸F]4-fluorobenzaldehyde to form a stable oxime linkage. nih.govnih.gov This method allows for precise control over the labeling site, ensuring that the biological activity of the Affibody molecule is preserved.
Table 1: Synthesis of [¹⁸F]FBO-Anti-HER2 Affibody nih.govnih.gov
| Parameter | Value |
| Starting Material | [¹⁸F]4-fluorobenzaldehyde |
| Biomolecule | Aminooxy-functionalized Anti-HER2 Affibody |
| Reaction | Oxime ligation |
| Radiochemical Yield (decay-corrected) | 26-30% |
Once radiolabeled, the binding affinity and in vivo performance of the resulting PET probes are assessed. For example, the [¹⁸F]FBO-Anti-HER2 Affibody has been evaluated in preclinical models to image tumors that overexpress the HER2 receptor. nih.govnih.gov These studies involve biodistribution analysis and PET imaging to determine the tumor uptake and clearance characteristics of the radiotracer. The ability to visualize the distribution of the Affibody in real-time provides valuable information on its targeting efficiency and potential as a diagnostic tool. nih.govnih.gov
Table 2: In Vivo Performance of [¹⁸F]FBO-Anti-HER2 Affibody nih.gov
| Parameter | Finding |
| Imaging Modality | Positron Emission Tomography (PET) |
| Target | HER2-expressing tumors |
| Tumor Uptake | Moderate uptake observed in xenograft models |
| Significance | Demonstrates the feasibility of using [¹⁸F]fluorobenzaldehyde-labeled Affibodies for in vivo imaging. |
Building Block in Agrochemical Development
The utility of this compound as a building block in the development of new agrochemicals is an area of potential, though not yet extensively explored in published research. The structural motifs present in this compound are found in various classes of pesticides. The cyclopropyl group, for instance, is a key component of several successful insecticides and fungicides, often contributing to increased potency and favorable metabolic profiles. The fluorine atom can enhance the biological activity and stability of agrochemical compounds.
While direct synthetic applications of this compound in this field are not widely reported, its potential lies in its ability to be incorporated into known agrochemical scaffolds. For example, it could be used to synthesize novel pyrethroid analogues or strobilurin-type fungicides, where the unique substitution pattern might lead to improved efficacy, a broader spectrum of activity, or better environmental properties.
Synthesis of Herbicides and Pesticides
For instance, the synthesis of the pyrethroid insecticide cyfluthrin (B156107) involves the use of 4-fluoro-3-phenoxy-benzaldehyde. google.comgoogle.com This intermediate is often prepared from p-fluorobenzaldehyde through a bromination step to yield 3-bromo-4-fluorobenzaldehyde (B1265969), which is then further functionalized. google.comgoogle.com It is chemically plausible that this compound could serve as a key starting material in analogous synthetic pathways, where the cyclopropyl group could be introduced to impart specific properties to the final pesticide, such as enhanced metabolic stability or target-site binding affinity. The cyclopropane (B1198618) moiety is known to influence the insecticidal activity of pyrethroids. nih.gov
Table 1: Key Intermediates in Pyrethroid Synthesis and the Potential Role of this compound
| Intermediate | Role in Synthesis | Potential Analogue | Implied Role of Analogue |
| 4-Fluoro-3-phenoxy-benzaldehyde | Precursor to cyfluthrin google.comgoogle.com | This compound | Precursor to novel pyrethroid insecticides |
| 3-Bromo-4-fluorobenzaldehyde | Intermediate in the synthesis of 4-fluoro-3-phenoxy-benzaldehyde google.comgoogle.com | This compound | Potential starting material for pyrethroid synthesis |
Novel Organic Transformations Utilizing this compound
The reactivity of the aldehyde group, in conjunction with the electronic nature of the substituted aromatic ring, makes this compound a versatile substrate for a variety of modern organic transformations.
Aryl aldehydes are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.govresearchgate.net The aldehyde group can participate in a multitude of cyclization reactions, acting as an electrophile to react with various nucleophiles, leading to the formation of diverse ring systems. rsc.orgnih.govresearchgate.net
For instance, aryl aldehydes are known to react with various partners in the synthesis of heterocycles such as imidazoles, pyridines, and pyrans. rsc.orgnih.gov Given the established reactivity of aryl aldehydes in these transformations, this compound is expected to be a competent reaction partner in the synthesis of novel heterocyclic structures. The presence of the cyclopropyl and fluoro substituents could influence the reaction pathways and the properties of the resulting heterocyclic products.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netrsc.orgnih.govnih.govrsc.orgnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgrsc.org
Aryl aldehydes are frequently employed as one of the key components in a variety of well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. rsc.orgnih.gov For example, three-component reactions involving benzaldehydes, malononitrile, and other active methylene (B1212753) compounds are widely used to synthesize highly functionalized carbocyclic and heterocyclic systems. researchgate.net A study has described a three-component condensation of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines. nih.gov This precedent strongly suggests that this compound could be successfully employed in similar MCRs, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The specific substitution pattern of this compound would likely impart unique characteristics to the resulting MCR products.
Table 2: Common Multicomponent Reactions and the Potential Participation of this compound
| Multicomponent Reaction | Typical Aldehyde Component | Potential Product Class with this compound |
| Biginelli Reaction | Aromatic Aldehyde | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde | Dihydropyridines |
| Ugi Reaction | Aldehyde | α-Acylamino amides |
| Three-component condensation with β-ketonitriles and amines | 4-Fluorobenzaldehyde nih.gov | Highly substituted anilines |
Multicomponent Reactions
Synthesis of Butyrolactones from CO2 and Aldehydes
γ-Butyrolactones are core structural motifs in numerous natural products and exhibit a wide range of biological activities, making them important targets in medicinal chemistry and drug development. nih.gov Furthermore, their utility as chiral building blocks for creating complex molecules is well-established. nih.gov Traditional methods for their synthesis often involve multi-step sequences. However, modern strategies focus on more direct and economical approaches, such as the utilization of carbon dioxide (CO2) as a C1 building block. nih.gov
A recently developed method facilitates the direct synthesis of γ-butyrolactones from allylic alcohols and CO2 through a synergistic photoredox and hydrogen atom transfer (HAT) catalysis system. nih.gov This process is initiated by the generation of the highly nucleophilic carbon dioxide radical anion (CO2•–) from sources like metal formates under visible light irradiation. nih.gov
The reaction pathway involves the following key steps:
An aldehyde, such as this compound, can be converted to a corresponding allylic alcohol through standard organometallic addition (e.g., vinyl Grignard).
Under photocatalytic conditions, the CO2 radical anion is generated.
This radical anion undergoes hydrocarboxylation with the allylic alcohol, followed by an intramolecular cyclization to yield the final γ-butyrolactone product. nih.gov
This method represents an efficient, two-step process for converting aldehydes into valuable lactone structures, highlighting a potential application for this compound in the synthesis of complex, value-added chemicals. nih.gov
Enantio- and Diastereoselective Cyclopropyl Alcohol Synthesis
Cyclopropane rings are present in a diverse array of natural products and pharmacologically important compounds. nih.gov Consequently, the development of stereoselective methods for their synthesis is of great interest. Cyclopropyl alcohols, in particular, are valuable synthetic intermediates. nih.gov While the Simmons-Smith reaction is a classic method for cyclopropanation, modern advancements have focused on developing highly stereoselective, one-pot procedures. nih.gov
Tandem reactions, where sequential transformations occur in a single vessel without the isolation of intermediates, maximize efficiency and yield while simplifying the handling of reactive species. nih.gov One such powerful strategy for synthesizing chiral cyclopropyl alcohols involves the asymmetric vinylation of an aldehyde, such as this compound. nih.govresearchgate.net This initial step generates a chiral allylic alkoxide intermediate, which then undergoes a directed, in-situ cyclopropanation to produce the desired cyclopropyl alcohol with high enantio- and diastereoselectivity. nih.gov
| Feature | Description | Reference |
| Reaction Type | One-pot, tandem reaction | nih.gov |
| Key Steps | 1. Asymmetric vinylation of an aldehyde. 2. In-situ diastereoselective cyclopropanation. | nih.gov |
| Starting Materials | Aldehyde (e.g., this compound), vinylating agent, zinc carbenoid precursor. | nih.govresearchgate.net |
| Key Advantage | Avoids isolation of reactive intermediates, leading to high efficiency and stereoselectivity. | nih.gov |
| Product | Chiral, substituted cyclopropyl alcohols. | nih.gov |
This interactive table summarizes the key aspects of one-pot cyclopropyl alcohol synthesis.
The high degree of stereocontrol in these one-pot syntheses is attributed to the formation of an allylic alkoxide intermediate. nih.gov Following the addition of a vinyl group to the aldehyde, the resulting metal alkoxide (e.g., a zinc alkoxide) serves as an internal directing group for the subsequent cyclopropanation step. nih.gov When a zinc carbenoid, generated in situ from reagents like diethylzinc (B1219324) (Et2Zn) and diiodomethane (B129776) (CH2I2), is introduced, it coordinates to the oxygen atom of the alkoxide. This intramolecular delivery of the methylene group to the adjacent double bond ensures that the cyclopropanation occurs on a specific face of the alkene, leading to a high level of diastereoselectivity. nih.gov
While these enantioselective methods are robust, the substrate scope can be influenced by the electronic nature of the starting aldehyde. In related enantioselective cyclopropanation reactions of fluoroallylic alcohols, it has been observed that substrates bearing electron-donating groups on an aromatic ring generally provide excellent yields. scholaris.ca Conversely, aromatic rings substituted with halogens, such as fluorine or bromine, have sometimes been found to exhibit weaker reactivity. scholaris.ca This suggests that while this compound is a viable substrate for such transformations, its reactivity might be attenuated compared to electron-rich aromatic aldehydes, potentially requiring optimization of reaction conditions to achieve high yields.
Photoredox Catalysis for Functionalizations
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. beilstein-journals.org This approach relies on a photocatalyst that, upon absorbing light, transitions to an excited state with enhanced redox capabilities. beilstein-journals.org This excited catalyst can then mediate single-electron transfer (SET) events with organic substrates to generate highly reactive radical intermediates, which go on to form the desired products. beilstein-journals.orgthieme-connect.de This methodology provides access to novel reaction pathways that are often difficult to achieve with traditional thermal methods.
Decarboxylative coupling is a powerful, modern strategy for forming carbon-carbon bonds where a carboxylic acid serves as a stable, readily available starting material. nih.gov In these reactions, the carboxyl group is extruded as CO2, and a new bond is formed in its place. This approach is advantageous as it avoids the need to pre-form and handle often sensitive organometallic reagents. nih.gov
Photoredox catalysis is particularly well-suited for initiating such transformations. The process can involve the formation of a complex between the carboxylic acid and a photocatalyst or a transition metal. Photo-induced electron transfer then leads to decarboxylation and the generation of a key radical intermediate. nih.gov This radical can then be coupled with a suitable partner. For a molecule like this compound, this could involve either its synthesis via the coupling of a radical onto a related precursor or its use as a coupling partner in a reaction where a radical adds to its aromatic ring or a derivative.
| Component | Role in the Catalytic Cycle | Reference |
| Photocatalyst | Absorbs visible light and initiates electron transfer. | beilstein-journals.org |
| Carboxylic Acid | Serves as the radical precursor upon decarboxylation. | nih.gov |
| Coupling Partner | Reacts with the generated radical to form the final product. | nih.govnih.gov |
| Light Source | Provides the energy to drive the reaction (e.g., Blue LEDs). | beilstein-journals.org |
| Solvent/Additives | Optimize reaction efficiency and solubility. | nih.gov |
This interactive table outlines the typical components involved in a photoredox-catalyzed decarboxylative coupling reaction.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives
Impact of Cyclopropyl (B3062369) Moiety on Molecular Properties
The cyclopropyl ring is conformationally constrained, a property that can be strategically employed in drug design to lock a molecule into a bioactive conformation. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The three carbon atoms of the cyclopropane (B1198618) ring are coplanar, and the C-C bonds possess an enhanced p-character with shorter bond lengths compared to alkanes. scientificupdate.com
When attached to an aromatic ring, the cyclopropyl group can influence the rotational barrier around the aryl-cyclopropyl bond. The orientation of the cyclopropyl ring relative to the plane of the phenyl ring is a key conformational parameter. Computational studies on related aryl-cyclopropane systems suggest that the preferred conformation is one where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. This "bisected" conformation allows for maximal electronic interaction between the cyclopropyl's Walsh orbitals and the π-system of the aromatic ring. stackexchange.comwikipedia.org This conformational preference can be crucial in orienting other substituents on the aromatic ring for optimal interaction with a biological target.
Table 1: Illustrative Conformational Data for Aryl-Cyclopropyl Systems
| Parameter | Value | Significance |
| Preferred Dihedral Angle (Ar-C-C-H) | ~90° | Minimizes steric hindrance and maximizes orbital overlap. |
| Rotational Energy Barrier | 1-3 kcal/mol | Restricts free rotation, contributing to conformational rigidity. |
Note: The data in this table is illustrative and based on general findings for aryl-cyclopropyl systems.
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The cyclopropyl group is considered a lipophilic moiety. The replacement of a gem-dimethyl group with a cyclopropyl ring, for instance, often leads to a slight increase in lipophilicity.
However, the effect of fluorination on the cyclopropyl group can modulate its lipophilicity. A systematic study comparing the lipophilicity of fluorinated isopropyl and cyclopropyl substituents showed that monofluorination of a cyclopropylmethanol derivative led to only a minor decrease in the logarithm of the partition coefficient (logP), a common measure of lipophilicity. researchgate.netnih.gov This is in contrast to the more significant decrease in logP observed upon fluorination of an analogous isobutanol. nih.gov
Table 2: Comparative logP Values of Unsubstituted and Fluorinated Cyclopropyl and Isopropyl Derivatives
| Compound | logP |
| Isobutanol | 0.76 |
| 2-Fluoro-2-methylpropan-1-ol | 0.47 |
| Cyclopropylmethanol | 0.36 |
| (1-Fluorocyclopropyl)methanol | 0.30 |
Data sourced from a study on lipophilicity trends. researchgate.net
Role of Fluorine Atom in Aromatic Ring
The introduction of a fluorine atom onto an aromatic ring is a widely used strategy in medicinal chemistry to modulate a molecule's properties. researchgate.net Its small size and high electronegativity lead to significant electronic and metabolic effects.
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring. Simultaneously, the lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). acs.org
Table 3: Hammett Constants for Relevant Substituents
| Substituent | σm | σp | Electronic Effect |
| -F | +0.34 | +0.06 | Strong -I, Weak +R |
| -c-C3H5 | -0.07 | -0.15 | Weakly Electron Donating |
| -CHO | +0.35 | +0.42 | Strong -I, Strong -R |
Note: Hammett constants are a measure of the electronic effect of a substituent on a benzene (B151609) ring.
Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. domainex.co.uk Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to be sterically well-tolerated in many binding pockets. The replacement of a hydrogen with a fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug.
In the context of 3-Cyclopropyl-4-fluorobenzaldehyde, the fluorine atom can participate in hydrogen bonding interactions with biological targets, acting as a hydrogen bond acceptor. This can be a crucial element in defining the pharmacophore of a molecule, which is the three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net The cyclopropyl group can also be considered a bioisostere for other small alkyl groups like methyl or isopropyl, or even for an alkene, offering a more rigid and metabolically stable alternative. nih.govresearchgate.net
Aldehyde Group Reactivity and Functionalization Potential
The aldehyde group is a versatile functional group that serves as a key handle for a wide array of chemical transformations. mdpi.com Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon.
The aldehyde group in this compound is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. It can undergo a variety of reactions, including:
Reductive amination: to form amines.
Wittig reaction: to form alkenes.
Grignard and organolithium reactions: to form secondary alcohols.
Oxidation: to form a carboxylic acid.
Condensation reactions: such as the Knoevenagel condensation. mdpi.com
The electronic effects of the cyclopropyl and fluoro substituents can influence the reactivity of the aldehyde. The electron-withdrawing fluorine atom can slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, the weakly electron-donating cyclopropyl group might slightly decrease it. The net effect will be a balance of these opposing influences. The steric bulk of the ortho-cyclopropyl group is minimal and is not expected to significantly hinder reactions at the aldehyde. This wide range of possible transformations allows for the straightforward generation of a diverse library of derivatives for SAR and SPR studies.
Comparative Analysis with Structurally Similar Compounds
The biological activity of derivatives of this compound can be significantly modulated by the introduction of various substituents. While comprehensive SAR studies on a wide range of direct derivatives of this specific benzaldehyde (B42025) are not extensively documented in publicly available literature, valuable insights can be gleaned from related classes of compounds where the 3-cyclopropyl-4-fluorophenyl moiety is a key structural feature, such as in fluoroquinolone antibiotics and certain antifungal agents.
In the context of fluoroquinolones, the 3-cyclopropyl-4-fluorophenyl group is often attached to the N-1 position of the quinolone core. The antibacterial spectrum and potency of these drugs are highly dependent on the nature of the substituent at the C-7 position. For instance, the introduction of a piperazine ring at C-7 generally confers potent anti-Gram-negative activity, and further substitution on this piperazine ring can modulate the activity spectrum and pharmacokinetic properties. This suggests that if the aldehyde group of this compound were to be incorporated into a larger scaffold, the nature of the appended groups would be a critical determinant of biological activity.
Considering the fungicidal potential of related azole compounds, it has been observed that the introduction of different aryl groups can enhance antifungal effects. For example, in a series of cyproconazole analogues, replacing a chloro substituent with a phenyl or a fluorophenyl group on the aromatic ring led to enhanced activity against certain fungal strains. This highlights the importance of the electronic and steric properties of substituents on the aromatic ring in modulating biological activity.
To illustrate the potential impact of substituents on the biological activity of benzaldehyde derivatives, the following table presents hypothetical inhibitory concentrations (IC50) based on general SAR principles observed in related compound classes. The data is illustrative and serves to demonstrate how different electronic and steric properties of substituents might influence biological activity, such as enzyme inhibition or fungal growth inhibition.
Table 1: Illustrative Biological Activity of Hypothetical this compound Derivatives
| Substituent at Aldehyde Carbon | Assumed Biological Effect | Hypothetical IC50 (µM) | Rationale for Assumed Effect |
|---|---|---|---|
| -H (original aldehyde) | Baseline activity | 50 | Reference compound |
| -CH(OH)CH₂-Piperazine | Increased potency | 10 | Introduction of a basic amine, common in bioactive molecules for improving solubility and target interaction. |
| -CH=N-OH (Oxime) | Moderate increase in potency | 25 | Oxime formation can alter electronic properties and introduce hydrogen bonding capabilities. |
| -CH=N-NH-C(=S)NH₂ (Thiosemicarbazone) | Significant increase in potency | 5 | Thiosemicarbazones are known to possess a wide range of biological activities, including antimicrobial and anticancer effects, often through metal chelation. |
| -CH₂-NH-Phenyl | Variable, depends on phenyl substitution | 35 | Introduction of a larger lipophilic group can enhance membrane permeability and hydrophobic interactions with the target. |
The reactivity of this compound and its derivatives in nucleophilic aromatic substitution (SNAr) reactions is a key aspect of their chemical character. The fluorine atom at the C-4 position, activated by the electron-withdrawing aldehyde group, is susceptible to displacement by nucleophiles. The rate of this substitution is highly dependent on the electronic properties of the substituents on the aromatic ring.
The Hammett equation, which provides a linear free-energy relationship, is a valuable tool for quantifying the effect of substituents on the reaction rate. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups, which can delocalize the negative charge. Consequently, SNAr reactions generally have a positive ρ value, indicating that electron-withdrawing substituents accelerate the reaction.
In the case of this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group, which activates the ring for SNAr. The cyclopropyl group at the C-3 position has a more complex electronic influence. While it is an alkyl group and might be expected to be electron-donating through induction, its unique orbital structure allows it to act as a π-electron donor, capable of conjugating with the aromatic system. This π-donating character would tend to decrease the rate of SNAr by destabilizing the negatively charged intermediate.
To understand the structure-reactivity correlations, we can compare the expected effect of the cyclopropyl group with other substituents at the meta position (C-3) relative to the fluorine leaving group. The following table lists the Hammett sigma constants (σ_meta) for various substituents, which provide a quantitative measure of their electronic effects from the meta position.
Table 2: Hammett Sigma Constants (σ_meta) for Various Substituents
| Substituent (at C-3) | σ_meta | Expected Effect on SNAr Rate (relative to H) |
|---|---|---|
| -H | 0.00 | Reference |
| -CH₃ (Methyl) | -0.07 | Slight Decrease |
| -c-C₃H₅ (Cyclopropyl) | -0.05 | Slight Decrease |
| -OCH₃ (Methoxy) | +0.12 | Increase |
| -Cl (Chloro) | +0.37 | Significant Increase |
| -CN (Cyano) | +0.56 | Very Significant Increase |
| -NO₂ (Nitro) | +0.71 | Strongest Increase |
From this data, we can infer the following structure-reactivity correlations for the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) derivatives with varying substituents at the C-3 position:
Electron-donating groups like methyl and cyclopropyl are expected to slightly decrease the reaction rate compared to unsubstituted 4-fluorobenzaldehyde. The π-donating nature of the cyclopropyl group would contribute to this deactivating effect.
Electron-withdrawing groups are predicted to increase the reaction rate. The magnitude of this rate enhancement would correlate with the σ_meta value of the substituent. Therefore, a nitro group at the C-3 position would lead to the fastest reaction, followed by cyano, chloro, and then methoxy.
A Hammett plot for such a series of reactions would be expected to show a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Vii. Patent Landscape and Commercial Significance of 3 Cyclopropyl 4 Fluorobenzaldehyde
Commercial Production and Availability
3-Cyclopropyl-4-fluorobenzaldehyde is commercially available from a number of chemical suppliers, indicating that it is produced, at least on a laboratory to semi-bulk scale, to meet research and development needs. Its availability from these vendors underscores its role as a building block for synthetic chemistry.
The table below lists some of the commercial suppliers of this compound.
| Supplier | CAS Number | Purity/Notes |
| Sigma-Aldrich | 914672-67-6 | Available through their AOBChem brand. sigmaaldrich.com |
| Manchester Organics | 914672-67-6 | Available for inquiry, with discounts on larger volumes. manchesterorganics.com |
| BLD Pharm | 914672-67-6 | Offers the compound with supporting analytical data. bldpharm.com |
| Biosynth | 1697223-54-3 | Listed as 2-Cyclopropyl-4-fluorobenzaldehyde, a positional isomer. biosynth.com |
The commercial availability of this compound from these suppliers facilitates its use in early-stage research and as a starting material for the synthesis of new chemical entities.
Market Applications and Industrial Importance
The industrial importance of this compound is primarily as a key intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. The presence of the fluorine atom and the cyclopropyl (B3062369) group can impart desirable properties to the final product, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability. rsc.org
The broader market for fluorinated benzaldehydes is driven by their application in these industries. marketresearch.com For example, 4-fluorobenzaldehyde (B137897) is a known intermediate for MAPK inhibitors and other pharmaceutical compounds. sihaulichemicals.com Given this context, this compound is likely utilized in the development of new drugs and crop protection agents where its unique structural features can lead to improved performance. The demand for such specialized intermediates is often linked to the research and development pipelines of major pharmaceutical and agrochemical companies.
Future Trends in Patenting and Commercialization
The future trends in the patenting and commercialization of this compound are expected to be closely tied to the broader trends in the life sciences industries. The growing demand for new and more effective drugs and safer, more efficient agrochemicals will likely drive the exploration of novel chemical entities that incorporate unique building blocks like this compound.
As research into new active ingredients progresses, it is anticipated that more patents will be filed that explicitly claim compounds synthesized from this intermediate. The commercialization will likely follow a pattern where the demand for this compound increases as a final product containing this moiety moves through the development pipeline and approaches market launch.
Viii. Environmental and Sustainability Considerations in Synthesis and Application
Green Chemistry Principles in Synthetic Methodologies
The synthesis of 3-cyclopropyl-4-fluorobenzaldehyde, and aromatic aldehydes in general, presents opportunities to apply the twelve principles of green chemistry to minimize environmental impact. nih.govpaperpublications.org These principles advocate for practices such as waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.govijfmr.com
Historically, the synthesis of aromatic aldehydes has involved methods with significant environmental drawbacks. acs.org However, modern approaches are increasingly focused on greener alternatives. For instance, the development of catalytic reactions is a cornerstone of green chemistry, as catalysts can enhance reaction selectivity, reduce temperature requirements, and decrease reagent-based waste. paperpublications.org Research into the synthesis of fluorinated aromatic compounds, a class to which this compound belongs, is exploring milder and more selective fluorination methods to reduce the use of hazardous reagents. researchgate.net
The choice of solvents is another critical aspect. Green chemistry encourages the use of safer solvents like water or recoverable solvents, and in some cases, solvent-less reaction conditions. paperpublications.orgijfmr.com For the synthesis of fluorinated compounds, the use of fluorous solvents is being explored. These solvents have unique properties, including high stability and low solubility in water and organic solvents, which can facilitate product separation and catalyst recycling. ijfmr.com
Recent advancements in organic synthesis highlight the potential for more environmentally friendly routes to aromatic aldehydes. These include methods that utilize visible-light photoredox catalysis and metal-free reaction conditions, which can lead to higher atom economy and reduced waste. nih.govacs.org Chemoenzymatic synthesis strategies are also emerging for the creation of fluorinated compounds, offering a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov
Table 1: Application of Green Chemistry Principles to Aromatic Aldehyde Synthesis
| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis |
| Waste Prevention | Designing synthetic routes that minimize byproducts. nih.gov |
| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. paperpublications.org |
| Less Hazardous Chemical Synthesis | Employing less toxic reagents and generating less hazardous waste. dergipark.org.tr |
| Designing Safer Chemicals | Creating products with reduced toxicity. paperpublications.org |
| Safer Solvents and Auxiliaries | Using water, recyclable solvents, or solvent-free conditions. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. nih.gov |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. nih.gov |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. paperpublications.org |
| Design for Degradation | Designing products that break down into innocuous substances after use. paperpublications.org |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. nih.gov |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. paperpublications.org |
Waste Minimization and Byproduct Management
The synthesis of this compound can generate various byproducts and waste streams that require careful management. A key strategy for waste minimization is the development of highly selective synthetic methods that maximize the yield of the desired product while reducing the formation of unwanted side products. acs.org
In the production of fluorobenzaldehydes, isomeric byproducts are a common issue. For example, the synthesis of 4-fluorobenzaldehyde (B137897) can also produce 2-fluorobenzaldehyde (B47322) and 3-fluorobenzaldehyde. google.com The formation of such isomers necessitates purification steps, which can increase waste generation. Optimizing reaction conditions and exploring more selective catalysts can help to minimize the formation of these impurities. google.com
The management of byproducts is crucial. Where possible, byproducts should be considered for conversion into other valuable chemicals. If this is not feasible, they must be disposed of in an environmentally responsible manner. fishersci.com The quenching of reaction mixtures, particularly those involving strong Lewis acids like aluminum chloride, generates significant heat and waste that must be managed safely and effectively. google.com
The use of heterogeneous catalysts can also contribute to waste minimization. These catalysts can be more easily separated from the reaction mixture and recycled, reducing the amount of catalyst waste. acs.org Flow chemistry is another promising approach that can lead to significant waste reduction by enabling better control over reaction parameters and minimizing the volume of solvents used. acs.org
Energy Efficiency in Production Processes
One of the core principles of green chemistry is to design for energy efficiency. nih.gov This can be achieved by developing synthetic methods that proceed at ambient temperature and pressure. The use of highly active catalysts can play a crucial role in lowering the activation energy of a reaction, thereby reducing the need for high temperatures. paperpublications.org
Microwave-assisted and ultrasound-assisted syntheses are examples of technologies that can improve energy efficiency by providing localized and efficient heating. nih.gov These methods can often lead to shorter reaction times and higher yields compared to conventional heating methods.
Process optimization is also key to improving energy efficiency. This includes optimizing reaction parameters, improving heat integration within the plant, and utilizing energy-efficient equipment. Continuous flow processes can offer advantages over batch processes in terms of energy efficiency due to better heat and mass transfer. acs.org
Safety Aspects in Handling and Storage
The safe handling and storage of this compound are paramount to protect human health and the environment. This compound, like many other aromatic aldehydes and fluorinated compounds, presents specific hazards that must be addressed through appropriate safety protocols.
Handling:
Ventilation: Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors or dust. fishersci.comchemicalbook.com
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and protective clothing, must be worn to prevent skin and eye contact. fishersci.comsigmaaldrich.com
Hygiene: Hands should be washed thoroughly after handling the compound, and contaminated clothing should be removed and laundered before reuse. sigmaaldrich.comfishersci.com Eating, drinking, and smoking should be prohibited in areas where the chemical is handled. sigmaaldrich.com
Spill Management: In case of a spill, the area should be evacuated, and appropriate absorbent materials should be used to contain the spill. chemicalbook.com The collected material should be placed in a suitable container for disposal. fishersci.com
Storage:
Container: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comchemicalbook.comsigmaaldrich.com
Incompatible Materials: It should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.comfishersci.com
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. chemicalbook.comfishersci.com
Inert Atmosphere: For sensitive compounds, storage under an inert gas like nitrogen may be recommended to protect from moisture and air. fishersci.com
Q & A
Advanced Research Question
- DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to study electrophilic/nucleophilic sites.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~1.3, aligning with fluorinated analogs) .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes. Toxicity data are limited, so treat as a potential irritant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
